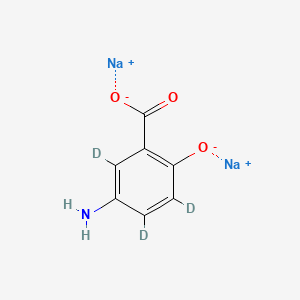

5-Aminosalicylic acid-d3 (disodium)

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5NNa2O3 |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

disodium;3-amino-2,4,5-trideuterio-6-oxidobenzoate |

InChI |

InChI=1S/C7H7NO3.2Na/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,9H,8H2,(H,10,11);;/q;2*+1/p-2/i1D,2D,3D;; |

InChI Key |

KWEDNXNTVOXIIU-FOLHUZJVSA-L |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)[O-])[O-])[2H].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Chemical Derivatization for Research Applications

Methodologies for Deuterated 5-Aminosalicylic Acid Synthesis

The synthesis of isotopically labeled compounds like 5-aminosalicylic acid-d3 is a specialized process. Deuterium-labeled compounds are valuable in research for their ability to alter the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com The introduction of deuterium (B1214612) can be achieved through various chemical reactions, often involving the use of deuterated reagents or solvents. While specific methodologies for the direct synthesis of 5-aminosalicylic acid-d3 are not extensively detailed in the public domain, general principles of isotopic labeling suggest that it would involve a multi-step process starting from commercially available deuterated precursors. nih.gov

Historically, the synthesis of 5-ASA itself has been approached through several routes, including the aniline (B41778) method, the salicylic (B10762653) acid method, and the carboxylation of p-aminophenol. guidechem.com One method involves the reaction of p-aminophenol with carbon dioxide under high pressure and temperature. guidechem.com Another approach utilizes salicylic acid and a recyclable auxiliary chemical, sulphanilic acid. google.com In this process, the double sodium salt of salicylic acid reacts with the diazonium salt of sulphanilic acid, followed by hydrogenation to yield 5-ASA. google.com The synthesis of the deuterated analog would likely adapt one of these established routes, substituting key reagents with their deuterated counterparts at a strategic step to introduce the deuterium atoms into the final molecule.

Preparation of High-Purity 5-Aminosalicylic Acid Intermediates for Labeled Analog Generation

Achieving high purity of 5-aminosalicylic acid and its intermediates is critical, especially for pharmaceutical-grade compounds and for the synthesis of labeled analogs. google.comgoogle.com Impurities can interfere with subsequent labeling reactions and complicate the analysis of research data.

Several methods have been developed to purify 5-ASA. One process involves the reduction of azobenzene-4-hydroxy-3-carboxylic acid, followed by a multi-step purification process without intermediate isolation. google.com This process includes adjusting the pH to less than 0.5, removing hydrogen sulfide (B99878) and sulfur dioxide, and eliminating sulfur and other insoluble impurities. google.com The final precipitation of 5-aminosalicylic acid occurs at a pH of 2 to 4. google.com

Another purification method involves suspending raw mesalazine in water, dissolving it as a hydrochloride by adjusting the pH to less than 1, treating it with active charcoal, and then slowly adjusting the pH to 3.5 to 4 to precipitate the pure product. google.com Liquid chromatography studies have demonstrated that a purity of 95% or greater can be achieved through such methods. google.com These high-purity intermediates are essential starting materials for the reliable synthesis of deuterated analogs like 5-aminosalicylic acid-d3.

Synthetic Routes for Deuterated Metabolites (e.g., N-Acetyl-5-Aminosalicylic Acid-d3)

The primary metabolite of 5-ASA in the body is N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). hilarispublisher.commedchemexpress.com Therefore, the synthesis of its deuterated form, N-acetyl-5-aminosalicylic acid-d3, is of significant interest for metabolic and pharmacokinetic studies. This labeled metabolite serves as a biomarker to evaluate the efficacy of 5-ASA. medchemexpress.com

The synthesis of N-acetyl-5-aminosalicylic acid-d3 would typically involve the acetylation of the parent deuterated compound, 5-aminosalicylic acid-d3. This can be achieved by reacting the deuterated 5-ASA with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under appropriate conditions. The stability of the N-acetyl derivative is notably higher than that of 5-ASA, which is prone to oxidative degradation. hilarispublisher.com This stability is a key consideration in its synthesis and handling.

Design and Synthesis of Novel 5-Aminosalicylic Acid Derivatives and Prodrugs for Preclinical Investigation

To enhance the therapeutic efficacy and target drug delivery to the colon, various derivatives and prodrugs of 5-ASA have been designed and synthesized for preclinical studies. nih.govnih.gov Prodrugs are inactive compounds that are converted into the active drug in the body, often at a specific site. nih.gov

One approach involves creating mutual azo prodrugs, linking 5-ASA to another pharmacologically active molecule via an azo bond. tandfonline.comdovepress.comnih.gov For example, a prodrug linking 5-ASA with coumarin (B35378) has been synthesized and shown to reduce colonic damage in an animal model of ulcerative colitis. nih.gov Another strategy is to create amide-linked prodrugs, such as 5-aminosalicyl-glycine, which has demonstrated colon-specific delivery and activation. nih.govnih.gov

Researchers have also synthesized hybrid molecules combining 5-ASA with other pharmacophores, such as 4-thiazolinones, to explore novel therapeutic activities like antiproliferative effects against cancer cell lines. nih.gov The synthesis of these derivatives often involves multi-step reactions, including the protection of functional groups, coupling reactions, and subsequent deprotection to yield the final product. nih.govresearchgate.net

Table 1: Examples of Synthesized 5-ASA Derivatives and Prodrugs for Preclinical Research

| Derivative/Prodrug | Linkage/Modification | Investigated for | Reference |

| 5-Aminosalicylic acid-alanine (5-ASA-ALA) | Amide bond | Colon-targeting in ulcerative colitis | nih.govnih.gov |

| 5-Aminosalicylate-4-thiazolinone hybrids | Hybrid molecule | Antiproliferative activity | nih.gov |

| 5-ASA linked to 2-phenylbenzoxazole-2-yl-5-acetic acid | Azo bond | Treatment of ulcerative colitis | tandfonline.comdovepress.com |

| Mesalamine-coumarin derivative | Azo bond | Treatment of inflammatory bowel disease | nih.gov |

| 5-Aminosalicyl-glycine (5-ASA-Gly) | Amide bond | Colon-specific drug delivery | nih.gov |

Polymer-based Formulations of 5-Aminosalicylic Acid for Controlled Release Studies in Experimental Systems

Polymer-based formulations are extensively investigated to achieve controlled and targeted release of 5-ASA, particularly to the colon for the treatment of inflammatory bowel disease. researchgate.netnih.govresearchgate.net These formulations aim to protect the drug from the acidic environment of the stomach and premature release in the small intestine. researchgate.netcore.ac.uk

Various polymers have been utilized, including:

Chitosan and Carrageenan: These natural polysaccharides have been used to create hydrogel beads for encapsulating 5-ASA. nih.gov These beads have shown good biocompatibility and the ability to control drug release in simulated gastrointestinal conditions. nih.gov

Eudragit® polymers: These are pH-sensitive acrylic polymers used as coatings for tablets and granules to trigger drug release at specific pH values found in the lower gastrointestinal tract. core.ac.uk

Ethylcellulose: This insoluble polymer is used to create a diffusion-based release mechanism, allowing for a more gradual release of the drug throughout the intestine. core.ac.uk

Hydrogels: Thermo-responsive hydrogels, such as those made from methylcellulose (B11928114) and hyaluronic acid, have been developed to form a gel at body temperature, providing intestinal retention and controlled drug release. nih.govjddtonline.infonih.gov

Microspheres: Polymeric microspheres have been formulated to improve the site-specific release of 5-ASA. researchgate.net

These polymer-based systems are evaluated in vitro using dissolution models that mimic the dynamic conditions of the gastrointestinal tract to predict their in vivo performance. core.ac.ukresearchgate.net

Advanced Analytical Methodologies in 5 Aminosalicylic Acid D3 Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific determination of 5-ASA and its labeled counterparts. nih.govnih.gov Its coupling with chromatographic systems, particularly liquid chromatography, has revolutionized the bioanalytical field.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of 5-ASA and its metabolites in biological matrices. nih.govacs.orgnih.gov This method offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analytes. nih.gov In a typical LC-MS/MS setup, the sample is first subjected to protein precipitation, often with methanol, to remove interfering macromolecules. nih.gov The analytes are then separated on a C18 column. nih.gov

The mobile phase composition is critical for achieving optimal separation. A common mobile phase consists of a mixture of acetic acid and acetonitrile (B52724), which allows for the efficient separation of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). nih.gov Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, usually operating in the negative ionization mode and utilizing multiple reaction monitoring (MRM) for selective detection. nih.gov For instance, the MRM transition for 5-ASA is often m/z 152→108, while for N-Ac-5-ASA, transitions like m/z 194→150 and 194→107 are monitored. nih.gov

The identity of the compounds in biological extracts can be further confirmed by their characteristic UV spectra and through HPLC/MS experiments. nih.gov

Utilization of Stable Isotope Internal Standards for Quantification

The use of stable isotope-labeled internal standards is a critical practice in quantitative mass spectrometry to ensure accuracy and precision by correcting for variations during sample preparation and analysis. lgcstandards.com For the analysis of 5-ASA, several deuterated and other stable isotope-labeled compounds are employed as internal standards.

Commonly used internal standards include:

5-Aminosalicylic Acid-d3 (5-ASA-d3) : This is a deuterated form of 5-ASA and is an ideal internal standard for its quantification. researchgate.netmedchemexpress.com

N-Acetyl-5-Aminosalicylic Acid-d3 (N-acetyl-5-ASA-d3) : This serves as the internal standard for the major metabolite of 5-ASA. researchgate.net

4-Aminosalicylic acid (4-ASA) and its derivatives : 4-ASA and its acetylated form, N-acetyl-4-ASA, are often used as internal standards in HPLC-MS/MS methods. nih.gov

N-propionyl-4-ASA : This derivative has also been utilized as an internal standard. nih.gov

The reliability of the sample preparation is enhanced by using an internal standard like 5-ASA-d3, where its derivatized product, N-propionyl-5-ASA-d3, can be detected alongside the analyte and its metabolite. researchgate.net The synthesis of various N-acyl-5-aminosalicylic acids and their derivatives has been described to facilitate sensitive and specific mass spectrometric determination of both unlabeled and deuterium-labeled N-acetyl-5-aminosalicylic acid in biological samples. nih.gov

Method Validation Parameters for Labeled Analogs in Research Assays

The validation of analytical methods is essential to ensure the reliability and reproducibility of the results. For assays involving labeled analogs like 5-ASA-d3, several key parameters are evaluated:

Linearity : The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. For 5-ASA and N-Ac-5-ASA, linearity has been established in ranges such as 50 ng/mL to 4000 ng/mL. nih.gov Another study showed good linearity (r² ≥ 0.996) in the range of 0.1 ng/mL to 8 µg/mL. nih.gov

Sensitivity : The lower limit of quantification (LOQ) and the limit of detection (LOD) determine the sensitivity of the method. For 5-ASA and N-Ac-5-ASA, an LOQ of 50 ng/mL has been reported. nih.gov Another method reported an LOD of 20 ng/mL in plasma and urine. nih.gov

Precision and Accuracy : Precision, expressed as the relative standard deviation (R.S.D.%), measures the closeness of repeated measurements, while accuracy, expressed as bias%, indicates the closeness of the measured value to the true value. For 5-ASA, within- and between-batch precision values were ≤ 6.3% and ≤ 11%, respectively, while for N-Ac-5-ASA, they were ≤ 8.0% and ≤ 10%. nih.gov The within- and between-batch accuracy for both analytes ranged from -8.4% to 7.9% and -7.9% to 8.0%, respectively. nih.gov

Selectivity : The method must be able to differentiate the analytes from other components in the sample matrix. nih.gov

Stability : The stability of the analytes in the biological matrix under different storage and handling conditions is also a critical validation parameter. nih.gov

Table 1: Method Validation Parameters for 5-ASA and N-Ac-5-ASA

| Parameter | 5-ASA | N-Ac-5-ASA | Reference |

| Linearity Range | 50 - 4000 ng/mL | 50 - 4000 ng/mL | nih.gov |

| Recovery | >90% | >95% | nih.gov |

| LOQ | 50 ng/mL | 50 ng/mL | nih.gov |

| Within-Batch Precision (R.S.D.%) | ≤ 6.3% | ≤ 8.0% | nih.gov |

| Between-Batch Precision (R.S.D.%) | ≤ 11% | ≤ 10% | nih.gov |

| Within-Batch Accuracy (bias%) | -8.4% to 7.9% | -8.4% to 7.9% | nih.gov |

| Between-Batch Accuracy (bias%) | -7.9% to 8.0% | -7.9% to 8.0% | nih.gov |

| LOD (in plasma and urine) | 20 ng/mL | 20 ng/mL | nih.gov |

Electrochemical Sensing Platforms for Research Quantitation

Electrochemical sensing platforms offer a cost-effective, portable, and rapid alternative to traditional laboratory-based methods for the quantification of 5-ASA. nih.govacs.org These methods provide good sensitivity and selectivity and are suitable for on-site analysis. nih.govacs.org

Various modifications of electrodes have been explored to enhance the electrochemical detection of 5-ASA. These include glassy carbon electrodes (GCE), pencil graphite (B72142) electrodes, and carbon paste electrodes modified with different materials like poly(alanine) or b-cyclodextrin/graphene. researchgate.net For instance, a poly(alanine) modified carbon paste electrode demonstrated high sensitivity towards the oxidation of 5-ASA with a limit of detection of 0.23 µM. researchgate.net

Another approach involves the use of a hybrid nanocomposite of conductive poly(methylene blue) and carbon nanotubes on a glassy carbon electrode, which showed excellent sensitivity (9.84 μA cm⁻² μM⁻¹) and a very low detection limit of 7.7 nM for 5-ASA. mdpi.com The electrochemical oxidation of 5-ASA has been studied using cyclic voltammetry, where at slow scan rates, an irreversible oxidation peak is observed, which becomes quasi-reversible at higher scan rates. acs.org

Spectroscopic Approaches for Research Analysis

Spectroscopic techniques, including UV/Vis spectrophotometry, spectrofluorometry, and Fourier-transform infrared spectroscopy (FTIR), are valuable tools for the analysis of 5-ASA. tandfonline.com These methods are generally less expensive than chromatographic techniques and can be used for quality control and quantification in pharmaceutical and biological samples. tandfonline.com

UV/Vis Spectrophotometry : This technique is based on the absorption of ultraviolet or visible light by the analyte. A simple and specific spectrophotometric method for 5-ASA involves its reaction with nitrite (B80452) in an acidic medium to form a diazonium ion, which is then coupled with thymol (B1683141) in a basic medium to produce an azo dye with an absorption maximum at 470 nm. researchgate.netresearchgate.net The Beer-Lambert law is obeyed in a certain concentration range, allowing for quantitative analysis. researchgate.net Another method involves the oxidative coupling of 5-ASA with syringic acid to form a blue indophenol (B113434) dye that can be measured at 615 nm. researchgate.net

Spectrofluorometry : Fluorescence detection offers high sensitivity and is often used in conjunction with HPLC. nih.govnih.gov For the determination of 5-ASA and its metabolite in plasma and urine, a spectrofluorimetric detector with an excitation wavelength of 311 nm and an emission cut-off at 449 nm has been used. nih.gov

FTIR Spectroscopy : FTIR can be used for the identification and characterization of 5-ASA and its derivatives.

Chromatographic Separation Techniques for Compound and Metabolite Analysis in Research Samples

Chromatographic techniques are fundamental for the separation and analysis of 5-ASA and its metabolites from complex biological matrices. tandfonline.comupce.cz High-performance liquid chromatography (HPLC) is the most widely used technique. nih.govtandfonline.comnih.govhelixchrom.com

A typical HPLC method for 5-ASA involves a reversed-phase column, such as a C18 or a Purospher RP-18e column. nih.govupce.cz The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile. upce.cz The separation of 5-ASA and its metabolites can be achieved within a reasonable time frame, for example, an analysis of eight related compounds was completed in 20 minutes using an isocratic mobile phase. upce.cz

Sample preparation is a critical step and often involves deproteinization of plasma or serum samples using agents like perchloric acid, methanol, or acetonitrile. upce.cz For improved reliability, derivatization of 5-ASA can be performed. For instance, derivatization with propionic anhydride (B1165640) yields more lipophilic N-propionyl-5-ASA, which is more easily extractable. nih.govnih.gov

Detection in HPLC systems can be achieved using various detectors, including UV/Vis, fluorescence, and mass spectrometry, providing flexibility and high sensitivity for different research applications. upce.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-ASA and its metabolites in various biological matrices. upce.cznih.gov Due to the polar and amphoteric nature of 5-ASA, its extraction and chromatographic analysis can be complex. nih.gov To enhance the reliability of quantification, analytical methods often involve a derivatization step to create more lipophilic derivatives, which are more easily extracted and retained on common reversed-phase HPLC columns. nih.gov

Research has led to the development of robust HPLC methods capable of simultaneously analyzing 5-ASA and its related compounds. upce.cz These methods often employ reversed-phase columns, such as C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. upce.cznih.gov Detection is commonly achieved using UV-photodiode array (PDA) detectors or, for higher sensitivity and selectivity, fluorescence detectors. nih.gov For unambiguous identification and quantification, HPLC systems are frequently coupled with mass spectrometry (MS). upce.cznih.gov

In a validated bioanalytical HPLC method, sample preparation typically involves deproteination of the plasma, followed by derivatization and liquid-liquid extraction. upce.cznih.gov For instance, propionic anhydride can be used to form N-propionyl-5-ASA, a more lipophilic derivative. nih.gov The use of internal standards, such as 4-aminosalicylic acid (4-ASA) derivatives, is critical for accurate quantification. nih.govnih.gov In methods utilizing mass spectrometric detection, 5-Aminosalicylic acid-d3 serves as an ideal internal standard for the quantification of 5-ASA.

Table 1: Example of HPLC Method Parameters for 5-ASA Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Purospher RP-18e (250-4 mm, 5 µm) | upce.cznih.gov |

| Mobile Phase (HPLC-UV/Fluorescence) | Acetonitrile–0.005 M ammonium (B1175870) acetate (B1210297) buffer pH 3 (15:85, v/v) | upce.cz |

| Mobile Phase (HPLC-MS/MS) | 17.5 mmol/L acetic acid (pH 3.3):acetonitrile (85:15, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection (1) | UV-PDA (λ = 313 nm) and Fluorescence (λexc = 300 nm / λemiss = 406 nm) | nih.gov |

| Detection (2) | Tandem Mass Spectrometry (ESI, negative mode) | nih.gov |

| Internal Standards | N-acetyl-4-ASA, N-propionyl-4-ASA, 4-ASA | nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL (for 5-ASA in plasma via HPLC-MS/MS) | nih.gov |

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that enables the separation of both charged and neutral molecules. wikipedia.org This technique is particularly useful for analyzing complex mixtures containing compounds with varying polarities, such as 5-ASA and its process-related impurities. nih.govnih.gov In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org Separation is achieved based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase). wikipedia.org

MEKC methods have been successfully developed for the quantification of 5-ASA and its major impurities. nih.gov The optimization of experimental conditions is crucial and involves adjusting the buffer pH, surfactant concentration, and the addition of modifiers like organic solvents or ion-pair reagents to achieve the desired resolution and analysis time. nih.gov For instance, a method using a 3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO) buffer with sodium dodecyl sulfate (B86663) (SDS) as the surfactant and tetrabutylammonium (B224687) bromide (TBAB) as an ion-pair reagent has been shown to effectively separate 5-ASA from its impurities in a very short time. nih.gov

One of the challenges in analyzing trace impurities is the need to use high concentrations of the main drug substance, which can lead to band broadening. nih.gov In MEKC, this can be mitigated by adjusting the electrolyte pH to be near the isoelectric point of the zwitterionic drug, which minimizes electromigration dispersion and allows for more accurate quantification. nih.gov Studies comparing MEKC to traditional HPLC have found that MEKC can be significantly faster while maintaining similar performance in terms of reproducibility and linearity. nih.gov

Table 2: Optimized MEKC Conditions for Analysis of 5-ASA and Impurities

| Parameter | Condition | Source |

|---|---|---|

| Capillary | Fused-silica (8.5 cm effective length) | nih.gov |

| Buffer | 120 mM 3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO) | nih.gov |

| Buffer pH | 10.20 | nih.gov |

| Surfactant | 65 mM Sodium Dodecyl Sulfate (SDS) | nih.gov |

| Ion-Pair Reagent | 55 mM Tetrabutylammonium Bromide (TBAB) | nih.gov |

| Organic Modifier | 5% Methanol | nih.gov |

| Quantification Level | Impurities quantifiable at ≥ 0.1% (m/m) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering dramatic increases in resolution, speed, and sensitivity compared to conventional HPLC. waters.com UPLC technology utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of operating at much higher pressures. waters.com This allows for faster separations without sacrificing, and often improving, chromatographic resolution. waters.com

UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), provides a highly specific, sensitive, and rapid method for the quantitative analysis of 5-ASA in biological fluids like human urine. researchgate.net The methodology often involves a simple sample pretreatment, such as protein precipitation, followed by direct injection. researchgate.net Derivatization may also be employed to enhance chromatographic properties. researchgate.net

A typical UPLC-MS/MS method for 5-ASA involves separation on a sub-2 µm C18 column with an isocratic mobile phase. researchgate.net Detection is performed using an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.net In such assays, a stable isotope-labeled compound like 5-Aminosalicylic acid-d3 is the preferred internal standard, ensuring the highest level of accuracy for quantification. The method's performance is validated for linearity, limit of quantification (LOQ), recovery, and precision to ensure reliable results. researchgate.net The speed of UPLC allows for a higher throughput of samples, which is a significant advantage in large-scale research studies.

Table 3: UPLC-MS/MS Method Parameters for 5-ASA Quantification

| Parameter | Condition | Source |

|---|---|---|

| Column | ACQUITY UPLC BEH-C18 (2.1 mm × 100 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | Acetonitrile-5 mmol·L⁻¹ ammonium formate (B1220265) with 0.075% formic acid (20:80) | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Column Temperature | 40 °C | researchgate.net |

| Ionization | Electrospray Ionization (ESI), negative mode | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Linear Range | 0.100 - 30.0 µg/mL for 5-ASA in urine | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL | researchgate.net |

Preclinical and Mechanistic Research on 5 Aminosalicylic Acid Signaling Pathways

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

5-Aminosalicylic acid (5-ASA) has been shown to exert its effects, at least in part, through the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway. nih.govnih.govnih.govasm.orgresearchgate.netoup.com PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in cellular differentiation, metabolism, and inflammation. oup.com In the gut, PPARγ is significantly expressed in colonic epithelial cells and has anti-inflammatory and anticarcinogenic properties. oup.com

Studies have demonstrated that 5-ASA can increase the expression of PPARγ at both the mRNA and protein levels in colonic epithelial cells. nih.gov Furthermore, 5-ASA promotes the translocation of PPARγ from the cytoplasm to the nucleus, where it can then bind to DNA and regulate gene transcription. nih.govresearchgate.net This activation of PPARγ by 5-ASA leads to a conformational change in the receptor, allowing it to recruit coactivators and initiate the transcription of target genes. nih.govresearchgate.net The therapeutic and antineoplastic effects of 5-ASA are significantly diminished when PPARγ is blocked by an antagonist or when its expression is knocked down, highlighting the central role of this receptor in mediating the actions of 5-ASA. nih.govnih.gov

The interaction between 5-ASA and PPARγ is a key mechanism underlying its anti-inflammatory and antineoplastic effects in the colon. nih.govnih.govnih.gov For instance, the ability of 5-ASA to inhibit the growth of colon cancer xenografts is prevented by the use of a PPARγ antagonist. nih.gov

Table 1: Effects of 5-ASA on PPARγ Signaling and Cellular Processes

| Cellular Process | Effect of 5-ASA | Role of PPARγ | Supporting Evidence |

|---|---|---|---|

| Cell Growth | Inhibition | Mediates the inhibitory effect of 5-ASA | Co-treatment with a PPARγ antagonist abolishes the growth-inhibitory effects of 5-ASA. nih.govnih.gov |

| Cell Proliferation | Inhibition | Mediates the antiproliferative effect of 5-ASA | The antiproliferative effects of 5-ASA are blunted in PPARγ knockdown cells. nih.govnih.gov |

| Apoptosis | Induction | Mediates the pro-apoptotic effect of 5-ASA | The induction of apoptosis by 5-ASA is abolished by a PPARγ antagonist. nih.govnih.gov |

| Gene Expression | Increased PPARγ expression | 5-ASA enhances its own target's expression | 5-ASA induces a threefold increase in PPARγ mRNA and protein levels in HT-29 cells. nih.gov |

Inhibition of p21-Activated Kinase 1 (PAK1)

While direct inhibition of p21-Activated Kinase 1 (PAK1) by 5-aminosalicylic acid is not extensively documented in the provided search results, the broader context of PAK1 inhibition in cancer and inflammation provides a relevant framework. PAK1 is a serine/threonine kinase that is frequently overexpressed in various human cancers and is involved in oncogenic processes such as promoting cell migration, suppressing apoptosis, and advancing the cell cycle. oncotarget.com

Inhibitors of PAK1 have been shown to induce apoptosis in tumor cells and delay cell-cycle progression. researchgate.net For example, some PAK1 inhibitors can suppress the phosphorylation of BAD, an event that promotes cell survival, and can also inactivate Aurora kinase, leading to a halt in mitosis. oncotarget.com Furthermore, PAK1 inhibition can lead to an increase in the expression of p21/WAF1/CIP1, a cyclin-dependent kinase inhibitor, by preventing its suppression by AKT. oncotarget.com Given that 5-ASA has been shown to modulate pathways that are also influenced by PAK1, such as NF-κB, there may be indirect interactions or crosstalk between their signaling cascades. However, further research is needed to elucidate any direct regulatory effect of 5-ASA on PAK1 activity.

Table 2: Overview of PAK1 Function and Inhibition

| Function/Inhibitor | Description | Relevance |

|---|---|---|

| Oncogenic Roles of PAK1 | Promotes cell migration, suppresses apoptosis, and involved in cell cycle promotion. oncotarget.com | Elevated expression is common in many cancers. oncotarget.com |

| PAK1 Inhibitors | Compounds that block the activity of PAK1. nih.govfrontiersin.org | Can induce apoptosis and cell cycle arrest in cancer cells. oncotarget.comresearchgate.net |

| Mechanism of PAK1 Inhibition | Can involve blocking ATP binding or allosteric sites. frontiersin.org | Leads to downstream effects like decreased cell migration and increased cytotoxicity of other agents. nih.gov |

Regulation of Nuclear Factor-Kappa B (NF-κB) Pathways

5-Aminosalicylic acid (5-ASA) has been shown to regulate the Nuclear Factor-Kappa B (NF-κB) signaling pathway, which is a critical mediator of inflammation. nih.govnih.govfrontiersin.org NF-κB is a transcription factor that, when activated, moves to the nucleus and promotes the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govfrontiersin.org In inflammatory conditions like ulcerative colitis, there is an overactivation of the NF-κB pathway. nih.govfrontiersin.org

Research indicates that 5-ASA can inhibit the activation of NF-κB. nih.gov One of the proposed mechanisms for this inhibition is through the activation of PPARγ. youtube.com The activated PPARγ can then downregulate the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. youtube.com However, some studies suggest that the parent compound of 5-ASA, sulfasalazine, is a more potent inhibitor of NF-κB activation than 5-ASA itself. nih.gov In T-lymphocytes, sulfasalazine, but not 5-ASA, was found to strongly inhibit NF-κB activation and induce apoptosis. nih.gov This suggests that the anti-inflammatory effects of these compounds may be mediated through different or multiple pathways depending on the cell type and context.

Table 3: 5-ASA and the NF-κB Pathway

| Component | Function in Inflammation | Effect of 5-ASA | Supporting Evidence |

|---|---|---|---|

| NF-κB | Transcription factor that promotes the expression of pro-inflammatory genes. nih.govfrontiersin.org | Inhibits activation. | 5-ASA treatment can lead to the downregulation of the NF-κB pathway. youtube.com |

| PPARγ | Nuclear receptor with anti-inflammatory properties. oup.com | Activates PPARγ, which in turn inhibits NF-κB. | The PPAR-RXR complex downregulates NF-κB. youtube.com |

| Sulfasalazine | Pro-drug of 5-ASA. | Potent inhibitor of NF-κB activation in T-lymphocytes. | More effective than 5-ASA at inhibiting NF-κB in certain immune cells. nih.gov |

Mechanisms of Antineoplastic Effects in In Vitro and Xenograft Models

Preclinical studies using both in vitro cell lines and in vivo xenograft models have demonstrated the antineoplastic properties of 5-aminosalicylic acid (5-ASA). nih.govnih.govnih.govresearchgate.net These effects are largely attributed to its ability to inhibit cell growth and proliferation while inducing apoptosis (programmed cell death). nih.govnih.govresearchgate.net

In vitro studies using human colon cancer cell lines, such as HT-29 and Caco-2, have shown that treatment with 5-ASA leads to a significant reduction in cell numbers and the proportion of proliferating cells. nih.govnih.govoup.comresearchgate.net Concurrently, 5-ASA treatment markedly increases the rate of apoptosis in these cancer cells. nih.govnih.govoup.comresearchgate.net

The antineoplastic effects of 5-ASA have also been confirmed in vivo using xenograft models, where human colon cancer cells are implanted into immunodeficient mice. nih.govnih.govresearchgate.net In these models, administration of 5-ASA resulted in a substantial decrease in tumor volume and weight. nih.govnih.govresearchgate.net A key mechanism underlying these anticancer effects is the activation of PPARγ, as the antineoplastic activity of 5-ASA is abolished when PPARγ is blocked by an antagonist. nih.govnih.govresearchgate.net

Table 4: Antineoplastic Effects of 5-ASA in Preclinical Models

| Model | Cell Lines/Animal Model | Key Findings | Reference |

|---|

| In Vitro | HT-29, Caco-2 (human colon cancer cells) | - 60% inhibition of cell growth

Interactions with Arachidonic Acid Metabolism Pathways

5-Aminosalicylic acid (5-ASA) is known to interfere with the metabolism of arachidonic acid, a key process in the inflammatory response. nih.govnih.govmdpi.comresearchgate.net Arachidonic acid is metabolized through two main enzymatic pathways: the lipoxygenase (LOX) pathway and the cyclooxygenase (COX) pathway, both of which produce pro-inflammatory mediators. mdpi.comresearchgate.net

The lipoxygenase (LOX) pathway converts arachidonic acid into leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are potent inflammatory mediators. nih.govmdpi.com 5-ASA has been shown to be an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, which is the key enzyme in the synthesis of leukotrienes. nih.govnih.govfrontiersin.org By inhibiting 5-LOX, 5-ASA reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4. nih.gov This inhibition of the lipoxygenase pathway is considered an important part of the anti-inflammatory action of 5-ASA. nih.govnih.gov Studies have shown that 5-ASA inhibits the release of leukotriene B4 and 5-HETE from human neutrophils in a dose-dependent manner. nih.gov

The cyclooxygenase (COX) pathway is responsible for the synthesis of prostaglandins (B1171923), which are also key players in inflammation. nih.govnih.govmdedge.com There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is a major source of pro-inflammatory prostaglandins. nih.govmdedge.com 5-ASA has been found to modulate the expression of COX-2. nih.govnih.gov Specifically, 5-ASA can suppress the expression of COX-2, thereby reducing the production of pro-inflammatory prostaglandins like prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov In addition to suppressing COX-2, 5-ASA has also been shown to induce the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that degrades and inactivates PGE2. nih.gov This dual action of suppressing synthesis and promoting degradation of PGE2 contributes to the anti-inflammatory and chemopreventive effects of 5-ASA against colorectal tumorigenesis. nih.gov

Role as a Scavenger of Reactive Oxygen Species in Research Models

5-Aminosalicylic acid (5-ASA) has demonstrated notable efficacy as a scavenger of reactive oxygen species (ROS) in various preclinical research models. nih.govnih.gov This antioxidant activity is considered a key component of its therapeutic effects. nih.govnih.gov In vitro studies have shown that 5-ASA can effectively scavenge a range of ROS, including superoxide (B77818) radicals, hydrogen peroxide, singlet oxygen, and peroxyl radicals. nih.govscilit.com The compound's ability to interact with and neutralize these highly reactive molecules provides evidence for its protective effects against oxidative damage. nih.govnih.gov

The mechanism of ROS scavenging by 5-ASA has been investigated using various in vitro systems. For instance, its ability to scavenge superoxide radicals has been demonstrated in both enzymatic (xanthine/xanthine oxidase) and cellular (phorbol myristate acetate-activated polymorphonuclear leukocytes) generating systems. scilit.com Furthermore, studies have shown that 5-ASA can protect cultured cells from the lethal effects of superoxide radicals and hydrogen peroxide, which are components of the respiratory burst of activated white blood cells. nih.gov The oxidation of 5-ASA by activated leukocytes and byproducts of the Fenton reaction further supports its role as an oxygen radical scavenger. nih.gov

In experimental models of colitis, treatment with mesalazine (a formulation of 5-ASA) has been shown to reduce lipid peroxidation, a marker of oxidative stress. scielo.brscielo.br This reduction in tissue damage is attributed to the antioxidant properties of the compound. scielo.br The potent antioxidant effects of 5-ASA are believed to contribute to its anti-inflammatory actions by mitigating the oxidative and nitrative damage caused by ROS and reactive nitrogen species (RNS). nih.gov

Table 1: Investigated Reactive Species Scavenged by 5-Aminosalicylic Acid

| Reactive Species | Finding |

| Superoxide Radical (O₂⁻) | 5-ASA demonstrated a dose-dependent scavenger effect. scilit.com |

| Hydrogen Peroxide (H₂O₂) | 5-ASA protected cultured cells from the lethal effects of hydrogen peroxide. nih.gov |

| Singlet Oxygen (¹O₂) | 5-ASA showed a strong scavenging effect against singlet oxygen. nih.gov |

| Peroxyl Radical (ROO•) | 5-ASA exhibited the best scavenging effects for peroxyl radicals compared to its prodrug and another metabolite. nih.gov |

| Hypochlorous Acid (HOCl) | 5-ASA showed the best scavenging effects for hypochlorous acid. nih.gov |

| Nitric Oxide (•NO) | 5-ASA was shown to be a strong scavenger of nitric oxide. nih.gov |

| Peroxynitrite (ONOO⁻) | 5-ASA was shown to be a strong scavenger of peroxynitrite. nih.gov |

Investigations into Leukocyte Function and Cytokine Production Modulation

Research has explored the influence of 5-aminosalicylic acid (5-ASA) on leukocyte function and the production of inflammatory cytokines. nih.gov Studies suggest that 5-ASA can modulate the inflammatory response by interfering with the cellular functions of various immune cells, including mucosal lymphocytes and macrophages. nih.gov

In preclinical models, 5-ASA has been observed to inhibit the production of pro-inflammatory cytokines. ibd-biotech.com For instance, in a burn injury model, treatment with 5-ASA normalized the levels of pro-inflammatory cytokines interleukin-6 (IL-6) and IL-18 in small intestine epithelial cells. nih.gov This modulation of cytokine production is a key aspect of its anti-inflammatory mechanism. ibd-biotech.com

Furthermore, investigations have shown that activated leukocytes can oxidize 5-ASA, suggesting a direct interaction between the compound and these immune cells. nih.gov In experimental colitis models in piglets, mesalamine treatment was found to reduce the infiltration of CD11b+ macrophages and CD3+ T-cells in the colon. nih.govmdpi.com This indicates that 5-ASA can influence the recruitment and activity of key immune cells involved in intestinal inflammation. The compound's ability to inhibit the synthesis of leukotriene B4 (LTB4), a potent chemoattractant for leukocytes, further supports its role in modulating leukocyte function. nih.gov

Table 2: Effects of 5-ASA on Leukocyte Function and Cytokine Production

| Parameter | Observation in Research Models |

| Cytokine Production | Normalized levels of IL-6 and IL-18 in a burn injury model. nih.gov |

| Leukocyte Infiltration | Reduced infiltration of CD11b+ macrophages and CD3+ T-cells in a piglet model of colitis. nih.govmdpi.com |

| Leukotriene B4 Synthesis | Decreased LTB4 synthesis in a dose-related fashion in isolated colonic mucosal cells. nih.gov |

| Leukocyte Oxidation | Activated mononuclear cells and granulocytes transformed 5-ASA. nih.gov |

Effects on Intestinal Barrier Integrity in Preclinical Models

Preclinical studies have demonstrated that 5-aminosalicylic acid (5-ASA) plays a significant role in preserving and restoring intestinal barrier integrity. In various experimental models of colitis, 5-ASA has been shown to repair the intestinal barrier. nih.gov This effect is mediated, in part, by its ability to increase the expression of tight junction proteins, which are crucial for maintaining the structural integrity of the intestinal epithelium. nih.govnih.gov

Specifically, research has shown that 5-ASA can markedly increase the expression of tight junction proteins such as JAM-A and occludin. nih.gov In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, 5-ASA treatment led to an increase in the mRNA levels of tight-junction proteins like ZO-1. nih.gov Furthermore, in a burn injury model, 5-ASA restored the expression of the tight junction proteins claudin-4 and occludin. nih.gov

The protective effect of 5-ASA on the intestinal barrier is also linked to its anti-inflammatory properties. By reducing inflammation, 5-ASA helps to strengthen the gut barrier, leading to reduced gut permeability. nih.gov This is supported by findings that 5-ASA treatment prevented burn-induced increases in intestinal permeability. nih.govnih.gov The maintenance of intestinal mucosal integrity is further supported by the observation that 5-ASA treatment increased the abundance of the tight junction marker ZO-1. nih.gov

Table 3: Impact of 5-ASA on Intestinal Barrier Proteins in Preclinical Models

| Tight Junction Protein | Effect Observed | Model |

| JAM-A | Markedly raised expression. nih.gov | DSS-induced colitis in mice. nih.gov |

| Occludin | Markedly raised expression. nih.gov | DSS-induced colitis in mice. nih.gov |

| ZO-1 | Increased mRNA levels. nih.gov | DSS-induced colitis in mice. nih.gov |

| Claudin-4 | Restored expression. nih.gov | Burn injury in mice. nih.gov |

| Claudin-5 | No direct data found for 5-ASA, but VDR activation, which can be influenced by other compounds, increases Claudin-5. nih.gov | |

| Claudin-8 | Burn injury decreased expression, but the effect of 5-ASA was not specified for this protein. nih.gov | Burn injury in mice. nih.gov |

Influence on Lipid Metabolism and Fatty Acid Oxidation in Experimental Systems

Emerging research indicates that 5-aminosalicylic acid (5-ASA) can influence lipid metabolism and fatty acid oxidation, particularly within the context of intestinal inflammation and metabolic disease. Studies have shown that oral administration of 5-ASA can significantly improve the lipid profile, notably by reducing plasma triglycerides and free cholesterol levels in mice fed a high-fat, cholesterol-rich diet. nih.gov

A key mechanism underlying these effects appears to be the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and PPARα in the small intestine. nih.gov 5-ASA is a known ligand for PPARγ, and its binding activates this nuclear receptor, which has anti-inflammatory effects. ibd-biotech.comnih.gov The activation of PPARγ by 5-ASA has been shown to be crucial for its therapeutic action in colitis. ibd-biotech.comnih.gov In epithelial cells, 5-ASA increases PPARγ expression and promotes its translocation to the nucleus, leading to the activation of target genes. ibd-biotech.comnih.gov

In addition to its effects on PPARγ, 5-ASA has been found to activate PPARα-related fatty acid oxidation in the small intestine. nih.gov This dual agonism of both PPARγ and PPARα may contribute to the observed improvements in dyslipidemia. nih.gov It is important to note that ulcerative colitis has been described as an energy-deficient state, and there is evidence of impaired fatty acid β-oxidation in the colonic mucosa in this condition. nih.govmdpi.com By potentially modulating fatty acid oxidation, 5-ASA may help to address this metabolic dysfunction.

Table 4: Effects of 5-ASA on Lipid Metabolism and Related Pathways

| Parameter | Finding | Experimental Model |

| Plasma Lipids | Repressed plasma triglycerides and free cholesterol levels. nih.gov | Mice fed a high-fat cholesterol diet. nih.gov |

| PPARγ Activation | Binds to and activates PPARγ, leading to anti-inflammatory effects. ibd-biotech.comnih.gov | Genetically engineered mice, colonic epithelial cells. ibd-biotech.comnih.gov |

| PPARα Activation | Activated PPARα related fatty acid oxidation in the small intestine. nih.gov | Mice fed a high-fat cholesterol diet. nih.gov |

| Gene Expression | Brought down inflammation-related gene expression in the small intestine. nih.gov | Mice fed a high-fat cholesterol diet. nih.gov |

Impact on Osteopontin (OPN) Activity in Research

Currently, there is a lack of direct scientific evidence from the provided search results detailing the specific impact of 5-Aminosalicylic acid-d3 (disodium) on Osteopontin (OPN) activity. While the provided outline requests this information, the search results focus on the broader effects of 5-ASA on inflammation, oxidative stress, intestinal barrier function, and lipid metabolism.

Further research is required to elucidate any potential interactions between 5-Aminosalicylic acid-d3 (disodium) and the Osteopontin signaling pathway.

Metabolic Fate and Biotransformation Research Using 5 Aminosalicylic Acid D3

N-Acetylation Pathways and Enzymes (e.g., N-Acetyltransferase-1) in Research Models

N-acetylation is a primary metabolic pathway for 5-Aminosalicylic acid (5-ASA). This biotransformation is catalyzed by N-acetyltransferase (NAT) enzymes, with N-acetyltransferase-1 (NAT1) playing a significant role in the colonic mucosa where the drug exerts its therapeutic effect. The product of this reaction, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), is considered therapeutically inactive. nih.gov Therefore, the rate and extent of N-acetylation can significantly influence the bioavailability and efficacy of 5-ASA.

Research models utilizing 5-Aminosalicylic acid-d3 have been instrumental in studying the kinetics and dynamics of this pathway. In vitro studies using human hepatocytes and Chinese hamster ovary (CHO) cells transfected with human NAT1 have provided controlled environments to investigate the enzymatic process. nih.govfrontiersin.org These models allow for the precise measurement of the conversion of the deuterated parent drug to its acetylated metabolite, N-acetyl-5-ASA-d3.

One key finding from studies in mouse models is that inflammation can modulate NAT activity. Research has shown that in the presence of colonic inflammation, the expression and function of NAT enzymes can be significantly decreased. nih.gov This downregulation of NAT activity in inflamed tissues could potentially enhance the therapeutic effect of 5-ASA by reducing its inactivation. nih.gov The use of 5-Aminosalicylic acid-d3 in such preclinical models enables accurate quantification of this phenomenon, as the deuterated label allows for clear differentiation between the administered drug and any endogenous N-acetylated compounds.

| Research Model | Enzyme of Focus | Key Findings | Reference |

|---|---|---|---|

| Human Hepatocytes | N-acetyltransferase 1 (NAT1) | Demonstrated competitive reduction of sulfamethoxazole acetylation by p-aminosalicylate, a NAT1 substrate. | nih.gov |

| CHO Cells (transfected with human NAT1) | N-acetyltransferase 1 (NAT1) | Used to measure AcCoA kinetic parameters for N-acetyltransferase activity towards various substrates. | frontiersin.org |

| Mouse Models of Colitis | N-acetyltransferase (NAT) enzymes | Inflammation decreases NAT activity, potentially enhancing the therapeutic effect of 5-ASA by reducing its inactivation. | nih.gov |

Elucidation of Gut Microbiota-Mediated Metabolic Transformations and Inactivation

The human gut is home to a complex and dynamic community of microorganisms that can significantly impact drug metabolism. For decades, it has been understood that the gut microbiota plays a role in the inactivation of 5-ASA, primarily through acetylation. nih.govbroadinstitute.org This microbial metabolism is a critical factor influencing the clinical efficacy of the drug, as it reduces the concentration of the active compound at its target site in the colon. nih.gov

Recent multi-omics studies have shed light on the specific microbial enzymes responsible for this transformation. By combining metagenomics, metatranscriptomics, and metabolomics, researchers have identified 12 previously uncharacterized microbial acetyltransferases that are associated with the conversion of 5-ASA to the inactive N-acetyl-5-ASA. nih.govbroadinstitute.org These enzymes belong to two major protein superfamilies: thiolases and acyl-CoA N-acyltransferases. nih.govbroadinstitute.orgmassgeneral.orgcaltech.edu In vitro characterization has confirmed the ability of representatives from both of these families to acetylate 5-ASA. nih.govbroadinstitute.org

The use of 5-Aminosalicylic acid-d3 in these research endeavors is crucial for precisely tracing the metabolic activity of the gut microbiota. By incubating 5-ASA-d3 with fecal samples or specific bacterial cultures, researchers can accurately quantify the formation of N-acetyl-5-ASA-d3, thereby determining the acetylating capacity of different microbial communities and individual bacterial strains. Furthermore, studies have shown that the presence of certain microbial acetyltransferase genes is associated with an increased risk of treatment failure in patients using 5-ASA. nih.gov This highlights the potential for microbiome-based diagnostics to personalize 5-ASA therapy.

| Microbial Enzyme Superfamily | Metabolic Transformation | Impact on 5-ASA | Reference |

|---|---|---|---|

| Thiolases | N-acetylation | Inactivation | nih.govbroadinstitute.orgmassgeneral.orgcaltech.edu |

| Acyl-CoA N-acyltransferases | N-acetylation | Inactivation | nih.govbroadinstitute.orgmassgeneral.orgcaltech.edu |

Tracer Applications for Investigating Metabolic Flux and Pathway Dynamics in Experimental Systems

Stable isotope-labeled compounds like 5-Aminosalicylic acid-d3 are powerful tracers for investigating metabolic flux and the dynamics of biochemical pathways in experimental systems. medchemexpress.com The deuterium (B1214612) label allows for the differentiation of the administered compound and its metabolites from their endogenous, non-labeled counterparts. This is particularly valuable in pharmacokinetic studies where understanding the rate of absorption, distribution, metabolism, and excretion is essential.

One key application of deuterated 5-ASA is in studies of N-acetylation reversibility. By administering deuterated N-(2H3)acetyl-5-aminosalicylic acid (d3-ac-5-AS) to healthy subjects, researchers were able to track its disposition. The absence of undeuterated Ac-5-ASA in plasma and urine samples provided strong evidence that the N-acetylation of 5-ASA in humans is an irreversible process. nih.gov This finding is critical for accurately modeling the pharmacokinetics of 5-ASA and understanding its duration of action.

The use of deuterated tracers also aids in overcoming analytical challenges. For instance, the development of a high-performance liquid chromatography (HPLC) method for the determination of 5-ASA and its metabolites in blood plasma utilized deuterated standards to improve the reliability of the quantification of the parent drug. nih.gov The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited. Deuteration can slow the rate of metabolism, leading to a longer half-life of the drug. gabarx.com This property can be intentionally used in drug design to improve pharmacokinetic profiles. gabarx.comnih.govbioscientia.de

Stability of Deuterated Metabolites in Biological Samples for Research Reliability

One study investigated the stability of 5-ASA and its metabolites in plasma stored at -20°C. nih.gov It was found that N-acetyl-5-aminosalicylic acid, along with other N-acyl metabolites like N-formyl-5-aminosalicylic acid and N-butyryl-5-aminosalicylic acid, were stable for at least eight months under these conditions. nih.gov However, the study also revealed a potential pitfall: the formation of N-beta-D-glucopyranosyl-5-aminosalicylic acid as an artifact during storage in samples containing glucose. This highlights the importance of understanding potential storage-induced chemical reactions and developing analytical methods to account for them. nih.gov

The principles of ensuring the stability of 5-ASA metabolites apply equally to their deuterated counterparts. The chemical stability of 5-Aminosalicylic acid-d3 and its deuterated metabolites is expected to be comparable to the non-labeled compounds. However, proper validation of bioanalytical methods, including stability assessments under various storage conditions (e.g., temperature, freeze-thaw cycles), is crucial for any study employing these tracers. nih.gov This ensures that the measured concentrations of the deuterated parent drug and its metabolites accurately reflect their in vivo levels, thereby guaranteeing the reliability of the research findings.

Applications of 5 Aminosalicylic Acid D3 As a Research Tool

Quantification of Endogenous 5-Aminosalicylic Acid and its Metabolites in Biological Matrices for Research Studies

One of the primary applications of 5-ASA-d3 is as an internal standard for the accurate quantification of endogenous 5-ASA and its metabolites in various biological matrices, such as plasma and urine. researchgate.netejbps.comijprajournal.com In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated standard to a sample allows for precise measurement of the naturally occurring, non-labeled compound. researchgate.netejbps.com This is because 5-ASA-d3 is chemically identical to 5-ASA and behaves similarly during sample extraction, derivatization, and chromatographic separation, but is distinguishable by its higher mass due to the deuterium (B1214612) atoms. researchgate.netupce.cz

This approach corrects for any loss of analyte during sample processing and compensates for variations in instrument response, thereby enhancing the accuracy and precision of the quantification. researchgate.net Research studies have successfully employed 5-ASA-d3 to quantify 5-ASA and its major metabolite, N-acetyl-5-ASA, in human plasma. ejbps.comsemanticscholar.org For instance, a validated LC-MS/MS method used 5-ASA-d3 as an internal standard to measure mesalamine in human plasma, achieving a linear concentration range of 10-1200 ng/mL. researchgate.netejbps.com Another study simultaneously quantified mesalamine and N-acetyl mesalamine in human plasma using N-acetyl mesalamine-d3 as the internal standard, demonstrating the versatility of deuterated analogs in metabolic studies. semanticscholar.org

The use of deuterated standards is crucial for overcoming challenges in bioanalysis, such as matrix effects, where other components in the biological sample can interfere with the detection of the analyte. sciex.com By providing a reliable reference, 5-ASA-d3 ensures that the measured levels of endogenous 5-ASA and its metabolites accurately reflect their true concentrations in the biological system under investigation. researchgate.netejbps.com

Pharmacokinetic Research Methodologies Utilizing Stable Isotope Tracers

Stable isotope tracers like 5-ASA-d3 are instrumental in pharmacokinetic research, which studies the absorption, distribution, metabolism, and excretion (ADME) of drugs. medchemexpress.commedchemexpress.com By administering a deuterated version of a drug, researchers can distinguish between the exogenously administered drug and the endogenous compound already present in the body. nih.govtechnologynetworks.com This allows for precise tracking of the drug's fate as it moves through the biological system. technologynetworks.com

The use of stable isotopes has gained significant attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.commedchemexpress.com Deuteration can sometimes alter the rate of metabolism, a phenomenon known as the "deuterium kinetic isotope effect," which can provide valuable insights into metabolic pathways. medchemexpress.com

Pharmacokinetic studies of 5-ASA have revealed significant variability among individuals. nih.gov Stable isotope tracer studies can help to elucidate the factors contributing to this variability, such as differences in metabolism by N-acetyltransferase enzymes in the intestinal mucosa and liver. nih.govnih.gov Understanding the pharmacokinetic properties of different 5-ASA formulations is crucial for optimizing their therapeutic efficacy. nih.gov Research has shown that after oral administration, 5-ASA is only partially absorbed, with a significant portion being N-acetylated during its first pass through the intestine and liver. nih.gov

Development of Analytical Methods for Therapeutic Drug Monitoring Research

5-ASA-d3 plays a vital role in the development and validation of analytical methods for therapeutic drug monitoring (TDM) research. researchgate.netsciex.com TDM involves measuring drug concentrations in a patient's bloodstream to ensure that the dosage is within the therapeutic range. Accurate and reliable analytical methods are essential for effective TDM.

Numerous high-performance liquid chromatography (HPLC) and LC-MS/MS methods have been developed for the quantification of 5-ASA and its metabolites, with many utilizing deuterated internal standards to ensure accuracy. upce.cznih.govnih.govnih.gov These methods are crucial for research aimed at correlating drug concentrations with clinical outcomes.

For example, a robust LC-MS/MS method for quantifying mesalamine in human plasma was developed using 5-ASA-d3 as the internal standard. researchgate.netejbps.com This method involved protein precipitation for sample extraction and achieved good separation on a C18 column. researchgate.netejbps.com The use of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer provided high specificity and sensitivity for detecting both mesalamine and its deuterated counterpart. researchgate.netejbps.com The validation of such methods across a range of concentrations ensures their suitability for TDM research. ijprajournal.com

The development of these analytical techniques allows researchers to investigate the relationship between mucosal 5-ASA concentrations and disease activity, which is a key area of research in inflammatory bowel disease. nih.gov

Studies on Compound Interactions with Other Research Agents and Biological Components

Research using 5-ASA and its deuterated form has shed light on its interactions with various biological components. 5-ASA is known to be an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation. medchemexpress.commedchemexpress.com Studies have shown that 5-ASA can also inhibit p21-activated kinase 1 (PAK1) and nuclear factor-kappa B (NF-κB), both of which are involved in inflammatory pathways. medchemexpress.commedchemexpress.com

The interaction of 5-ASA's metabolite, N-acetyl-5-ASA, with PPAR-γ is a key aspect of its mechanism of action. youtube.com This binding leads to the translocation of PPAR-γ to the cell nucleus, where it forms a complex with the retinoid X receptor (RXR). youtube.com This complex then modulates the expression of genes involved in inflammation. youtube.com

Furthermore, there is interest in how 5-ASA interacts with other substances. For instance, while no direct interactions have been found between mesalamine and Vitamin D3, the latter's active forms stimulate intestinal calcium and phosphorus absorption, which could be relevant in patients with impaired renal function. drugs.com The potential for 5-ASA to interfere with certain laboratory tests, such as the measurement of urinary normetanephrine, has also been identified. nih.gov

Contributions to Understanding Drug Development Processes through Isotope Labeling

The use of stable isotope labeling, particularly with deuterium, is a cornerstone of modern drug development. medchemexpress.commedchemexpress.com Incorporating stable isotopes into drug molecules serves as a powerful tool for quantitative analysis throughout the drug development process. medchemexpress.commedchemexpress.com

Isotope labeling with compounds like 5-ASA-d3 provides critical information on a drug's metabolic fate. By tracing the labeled atoms, researchers can identify metabolites and understand the metabolic pathways involved. nih.gov This knowledge is essential for assessing a drug's efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.